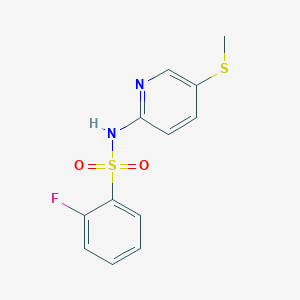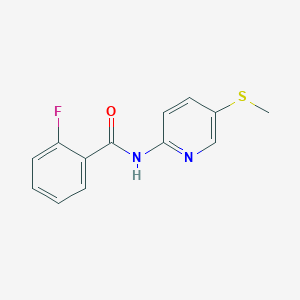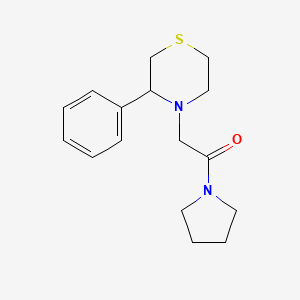![molecular formula C16H20N4O B7594321 [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. DMPP is a pyrazole-based compound that has shown promising results in various studies, making it an attractive candidate for further research.
作用機序
The mechanism of action of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to activate the GPR18 receptor, which is involved in the regulation of immune function and inflammation. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone can modulate the activity of various enzymes and receptors, including the GPR18 receptor and acetylcholinesterase. In vivo studies have shown that [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.
実験室実験の利点と制限
One of the advantages of using [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been shown to have a wide range of potential applications in various fields, making it an attractive candidate for further research. One of the limitations of using [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone in lab experiments is its potential toxicity, as high doses of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone have been shown to be toxic to cells in vitro.
将来の方向性
There are numerous future directions for research on [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone, including its potential use in the development of new pain-relieving drugs, its potential use in the treatment of cancer, and its potential use in the modulation of various signaling pathways in cells. Further studies are needed to fully understand the mechanism of action of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone and its potential applications in various fields.
合成法
The synthesis of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone. This synthesis method is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of biochemistry, [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been studied for its ability to modulate the activity of various enzymes and receptors. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to activate the G protein-coupled receptor GPR18, which is involved in the regulation of immune function and inflammation. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(2)13-6-3-5-12(11-13)15-7-4-10-20(15)16(21)14-8-9-17-18-14/h3,5-6,8-9,11,15H,4,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQTNVAVPMULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)